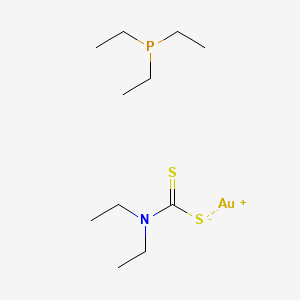
Triethylphosphinegold I diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylphosphinegold I diethyldithiocarbamate is a chemical compound with the molecular formula C11H25AuNPS2 and a molar mass of 463.39 . It is used in various applications, including as a catalyst for synthesizing biomedically-relevant thermogelling polyurethanes .
Synthesis Analysis
The synthesis of Triethylphosphinegold I diethyldithiocarbamate involves complex ligand exchange/scrambling reactions with thiol-containing amino acids in the solid state . Zinc diethyldithiocarbamate (ZDTC) has been demonstrated as a catalyst for the synthesis of polyurethanes suitable for biomedical applications .Molecular Structure Analysis
The crystal structure of Triethylphosphinegold I diethyldithiocarbamate is monoclinic, with a = 11.1101 (5) Å, b = 13.5725 (6) Å, c = 21.945 (1) Å, β = 90.057 (1)°, V = 3309.2 Å^3, Z = 8 .Mecanismo De Acción
Direcciones Futuras
The therapeutic potential of dithiocarbamate supported gold compounds, such as Triethylphosphinegold I diethyldithiocarbamate, is a promising area of research. These compounds have demonstrated interesting biological properties, including chemoprotective and antitumor properties . Further exploration of the medicinal properties of these compounds offers real opportunities in metallotherapeutics .
Propiedades
IUPAC Name |
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYPSRCMBQJZQU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25AuNPS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylphosphinegold I diethyldithiocarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


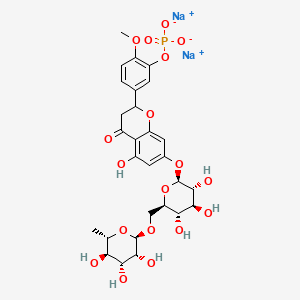
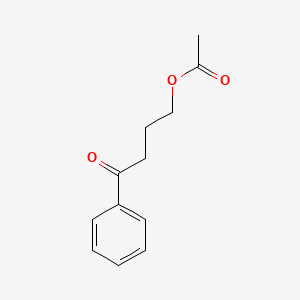


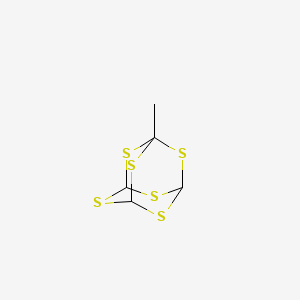
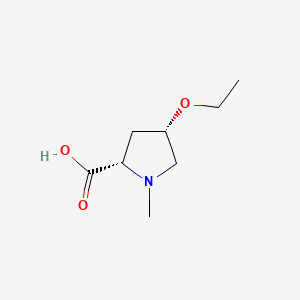
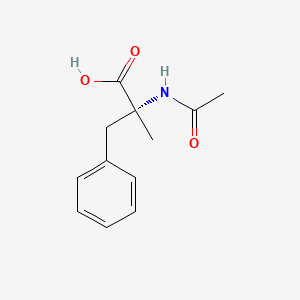
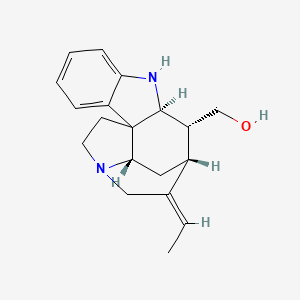
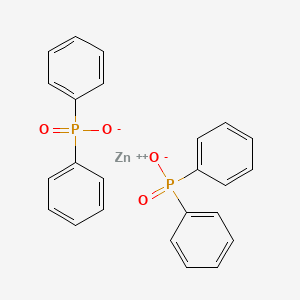
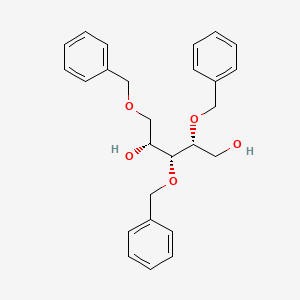
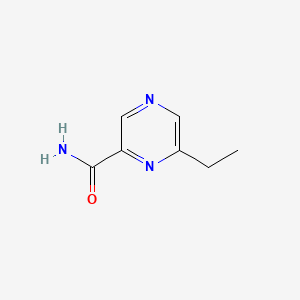
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)